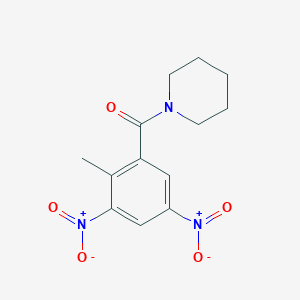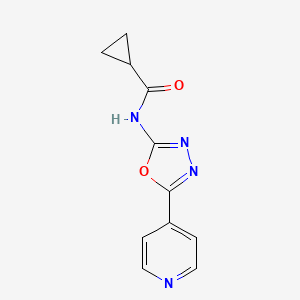
N-(5-(吡啶-4-基)-1,3,4-噁二唑-2-基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is a heterocyclic compound that features a pyridine ring, an oxadiazole ring, and a cyclopropane carboxamide group
科学研究应用
N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE has several scientific research applications:
作用机制
Target of Action
This compound may interact with a variety of biological targets due to its complex structure, which includes a pyridin-4-yl group and an oxadiazol-2-yl group .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as hydrogen bonding and electrostatic interactions .
Biochemical Pathways
Based on its structural similarity to other bioactive compounds, it may influence a range of biochemical pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets .
生化分析
Biochemical Properties
N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The compound’s interaction with these enzymes involves binding to their active sites, which leads to the inhibition of their catalytic activities. Additionally, N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide has been found to interact with proteins involved in cellular signaling pathways, modulating their activities and influencing downstream effects.
Cellular Effects
N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage.
Molecular Mechanism
The molecular mechanism of action of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been demonstrated to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress . Additionally, N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can exert sustained effects on cellular function, including prolonged inhibition of oxidative stress pathways and sustained modulation of gene expression. These temporal effects highlight the potential of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide as a therapeutic agent with long-lasting benefits.
Dosage Effects in Animal Models
The effects of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antioxidant activity and modulation of cellular signaling pathways . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, the compound has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate metabolic pathways and contribute to its overall biological activity.
Transport and Distribution
The transport and distribution of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Additionally, it can interact with binding proteins that facilitate its localization and accumulation in specific tissues. These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization is essential for the compound’s ability to modulate specific cellular processes and exert its biological effects. Understanding the subcellular localization of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyridine-4-carboxylic acid hydrazide with a suitable cyclopropane carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) and a base like triethylamine (TEA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
化学反应分析
Types of Reactions
N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, H2O2), reducing agents (LiAlH4, NaBH4), and various halogens or alkylating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
相似化合物的比较
Similar Compounds
N-(4-(5-(1,2,4-Oxadiazol-3-yl)thiophen-2-yl)pyridin-2-yl)cyclopropanecarboxamide: This compound shares a similar structure but has a thiophene ring instead of a pyridine ring.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound has a similar pyridine-based structure but features a different functional group arrangement.
Uniqueness
N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is unique due to its combination of a pyridine ring, an oxadiazole ring, and a cyclopropane carboxamide group, which imparts specific chemical and biological properties . This unique structure allows it to interact with molecular targets in a distinct manner, making it a valuable compound for research and development .
属性
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-9(7-1-2-7)13-11-15-14-10(17-11)8-3-5-12-6-4-8/h3-7H,1-2H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKNCTKIBWPWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
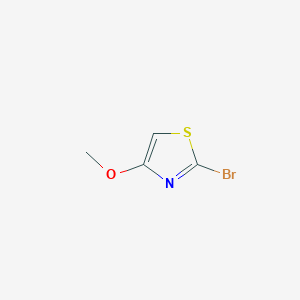
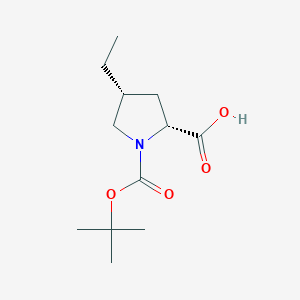
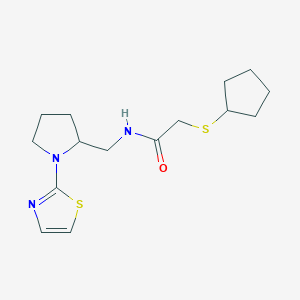
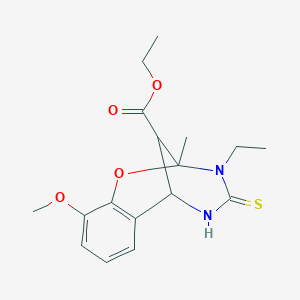
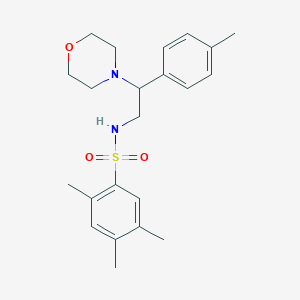
![ethyl 2-[(2Z)-6-methanesulfonyl-2-[(3-phenylpropanoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550927.png)

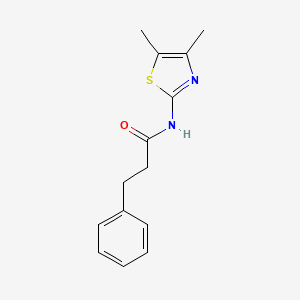

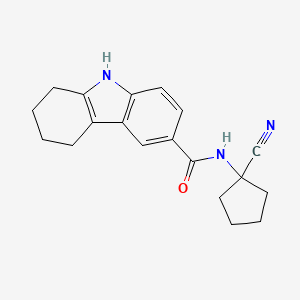
![N-(2,3-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2550937.png)
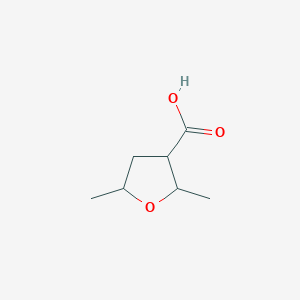
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)
